2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

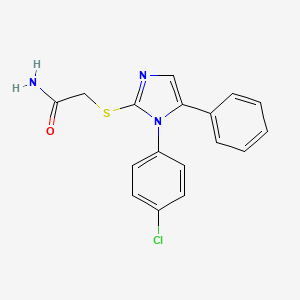

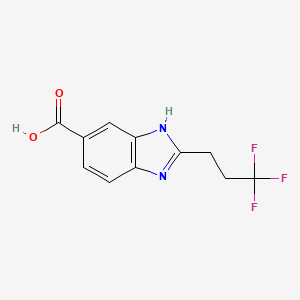

The compound “2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol” is a biochemical compound with the molecular formula C13H19N3O . It is also known as 3-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-propan-1-ol .

Molecular Structure Analysis

The molecular weight of this compound is 233 . The structure includes a benzoimidazole ring substituted with an amino group and an isopropyl group. This is attached to an ethanol group via a methylene bridge .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of this compound are not explicitly mentioned in the available resources .Scientific Research Applications

Synthesis and Biological Activity

The benzoimidazole moiety, a crucial component in 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol, has been extensively studied for its biological significance, including antimicrobial, anticancer, antioxidant, antidepressant, and anticonvulsant properties. A study aimed at synthesizing new compounds containing the benzoimidazole moiety demonstrated significant effectiveness against various strains of bacteria and fungi. This underscores the potential of such compounds in developing new antimicrobial agents (Abd El-Meguid, 2014).

Chemistry and Structural Analysis

Research on the chemistry of azoimidazoles, including those related to the benzoimidazole group, has led to the synthesis of new ligands and their reaction with ruthenium, showcasing the diverse applications of these compounds in creating complex structures with potential applications in material science and catalysis (Misra et al., 1998).

Polymerization Catalysts

Investigations into the use of aminoalcohols for initiating polymerization have opened up new avenues in materials science. For example, 2-(methyl amino)ethanol and diethanolamine have been explored as direct initiators for the ring-opening polymerization of aziridines, leading to the synthesis of telechelic polymers with high control over molar masses and narrow dispersities. This research highlights the potential of incorporating benzoimidazole-related compounds in polymer science for creating novel materials (Bakkali-Hassani et al., 2018).

Metal Complex Synthesis

The synthesis of new ligands derived from benzimidazole and their complexes with transition metals such as Co (II), Ni (II), Cu (II), Zn (II), and Cd (II) showcases the application of these compounds in creating metal-organic frameworks and other metal complexes. These complexes have been characterized and studied for their potential applications in various fields, including catalysis, pharmaceuticals, and material science (Jamel & Al-Obaidi, 2018).

properties

IUPAC Name |

2-(5-amino-2-propan-2-ylbenzimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8(2)12-14-10-7-9(13)3-4-11(10)15(12)5-6-16/h3-4,7-8,16H,5-6,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLBDMNEXHUHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1CCO)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)

![2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2546794.png)

![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2546802.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2546807.png)